

# Upleganan's Potency Against Clinical *Klebsiella pneumoniae* Isolates: A Comparative Analysis

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## Compound of Interest

Compound Name: *Upleganan*

Cat. No.: B12424044

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CAMBRIDGE, Mass. – **Upleganan** (SPR206), a next-generation polymyxin analogue, demonstrates significant in vitro activity against a broad range of *Klebsiella pneumoniae* clinical isolates, including multidrug-resistant (MDR) and carbapenem-resistant (CRE) strains. This guide provides a comparative analysis of **Upleganan's** potency against that of other key antimicrobial agents, supported by experimental data from recent surveillance studies.

## Executive Summary

*Klebsiella pneumoniae* is a significant Gram-negative pathogen responsible for a variety of healthcare-associated infections. The emergence of multidrug-resistant strains has created an urgent need for novel therapeutics. **Upleganan**, a polymyxin B analogue, has been engineered to have a better safety profile, particularly with reduced nephrotoxicity, while maintaining or improving upon the antibacterial activity of its predecessors. This document summarizes the available in vitro data on **Upleganan's** activity against clinical isolates of *K. pneumoniae* and compares it with other relevant antibiotics.

## Comparative In Vitro Activity

The in vitro potency of **Upleganan** has been evaluated against a large collection of *K. pneumoniae* clinical isolates, including those with challenging resistance phenotypes. The data, primarily from the SENTRY Antimicrobial Surveillance Program, consistently shows **Upleganan** to be more potent than colistin, a last-resort polymyxin antibiotic.

**Table 1: Comparative Activity of Upleganan and Comparator Agents against *Klebsiella pneumoniae* Clinical Isolates**

Antimicrobial Agent	Isolate Set (n)	MIC <sub>50</sub> (mg/L)	MIC <sub>90</sub> (mg/L)
Upleganan (SPR206)	All isolates (425)	0.06	0.12
Colistin	All isolates (425)	0.25	0.25
Meropenem	All isolates	0.03	0.06
Ceftazidime-avibactam	All isolates	0.12	0.5

Data sourced from a 2021 SENTRY Program surveillance study of isolates from US hospitals.

**Table 2: Upleganan Activity against Resistant Subsets of *Klebsiella pneumoniae***

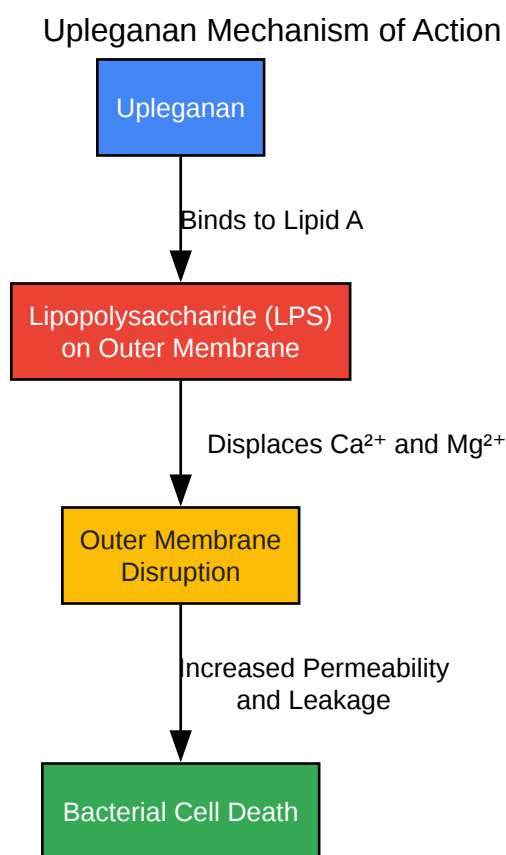
Isolate Subset	MIC <sub>50</sub> (mg/L)	MIC <sub>90</sub> (mg/L)
ESBL-producers	0.06	0.12
Carbapenem-resistant Enterobacterales (CRE)	0.12	0.5
Multidrug-resistant (MDR)	0.06	0.25
Extensively drug-resistant (XDR)	0.06	0.25

Data from a 2022 analysis of isolates from US hospitals.

The data clearly indicates that **Upleganan** maintains its potency against *K. pneumoniae* isolates that are resistant to multiple other classes of antibiotics. Notably, the MIC values for **Upleganan** are consistently lower than those of colistin, suggesting a higher intrinsic activity.

## Mechanism of Action and Resistance

As a polymyxin analogue, **Upleganan**'s primary mechanism of action involves the disruption of the bacterial outer membrane. It electrostatically interacts with the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and cell death.



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Caption: **Upleganan**'s mechanism of action against Gram-negative bacteria.

Resistance to polymyxins, including **Upleganan**, can emerge through modifications of the lipid A portion of LPS, which reduce the binding affinity of the drug.

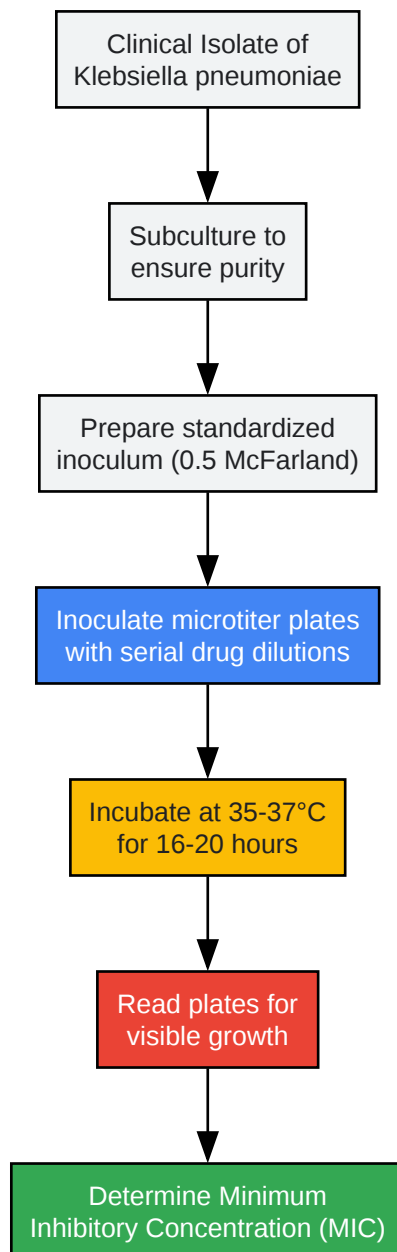
## Experimental Protocols

The in vitro activity data presented in this guide was primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

### Broth Microdilution Minimum Inhibitory Concentration (MIC) Testing

This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the bacterial isolate. The plates are incubated at a specified temperature and duration. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

## Antimicrobial Susceptibility Testing Workflow



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Caption: A generalized workflow for determining Minimum Inhibitory Concentrations.

## Alternative and Comparator Therapies

While **Upleganan** shows promise, several other agents are used to treat infections caused by multidrug-resistant *K. pneumoniae*.

- Colistin: A last-resort polymyxin antibiotic, often used for carbapenem-resistant infections. However, its use is limited by significant nephrotoxicity.
- Ceftazidime-avibactam: A combination of a third-generation cephalosporin and a  $\beta$ -lactamase inhibitor, effective against many carbapenemase-producing *K. pneumoniae*.
- Meropenem-vaborbactam: A carbapenem combined with a novel  $\beta$ -lactamase inhibitor, also indicated for the treatment of CRE infections.
- Tigecycline: A glycylcycline antibiotic with activity against some MDR *K. pneumoniae*, though its use can be limited by resistance and pharmacokinetic properties.
- Aminoglycosides: Such as amikacin and gentamicin, which can be active against some MDR strains but also carry a risk of nephrotoxicity and ototoxicity.

The choice of therapy depends on the specific resistance profile of the infecting organism, the site of infection, and patient-specific factors.

## Conclusion

**Upleganan** demonstrates potent in vitro activity against a wide range of *Klebsiella pneumoniae* clinical isolates, including those with extensive drug resistance. Its improved potency compared to colistin, combined with a potentially better safety profile, makes it a promising candidate for the treatment of serious infections caused by this challenging pathogen. Further clinical studies are needed to fully elucidate its role in the clinical setting.

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